BenchChemオンラインストアへようこそ!

5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Process chemistry Eltrombopag synthesis Palladium‑catalyzed coupling

5′-Chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (C₁₃H₉ClO₃, MW 248.66 g/mol) is an ortho‑hydroxylated, chloro-substituted biphenyl-3‑carboxylic acid that primarily exists as an Eltrombopag process impurity and synthetic intermediate. Structurally, it bears a chlorine atom at the 5′‑position and a hydroxyl group at the 2′‑position on the same aromatic ring, while the carboxylic acid is positioned at the 3‑carbon of the opposite ring, creating a defined hydrogen‑bond donor/acceptor network and a distinct electronic profile.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 376592-57-3
Cat. No. B1592378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
CAS376592-57-3
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H9ClO3/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)
InChIKeyODGCLNKGAPCIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (CAS 376592-57-3): Identity and Procurement Baseline


5′-Chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (C₁₃H₉ClO₃, MW 248.66 g/mol) is an ortho‑hydroxylated, chloro-substituted biphenyl-3‑carboxylic acid that primarily exists as an Eltrombopag process impurity and synthetic intermediate. Structurally, it bears a chlorine atom at the 5′‑position and a hydroxyl group at the 2′‑position on the same aromatic ring, while the carboxylic acid is positioned at the 3‑carbon of the opposite ring, creating a defined hydrogen‑bond donor/acceptor network and a distinct electronic profile [1]. The compound is most commonly sourced as a certified reference standard (Eltrombopag Impurity 29 in many pharmacopoeial contexts) for analytical quality control, with typical commercial purities of ≥95% (HPLC) and not‑less‑than 98% specifications offered by certified reference material producers .

Why 5′-Chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid Cannot Be Interchanged with Generic Biphenyl‑3‑carboxylic Acids


Generic biphenyl-3‑carboxylic acid analogs lacking the 5′‑chloro‑2′‑hydroxy substitution pattern exhibit markedly different physicochemical properties—most critically a 1.1‑unit lower computed logP (XLogP3 = 2.6 for the non‑chlorinated analog vs. 3.7 for the target compound) [1]—and produce inferior yields and HPLC purities when processed through the same synthetic sequence used for Eltrombopag [2]. Because the chlorine atom both directs the regiochemistry of the subsequent nitration step and provides a chromatographically distinct retention time essential for impurity quantification, substituting a non‑chlorinated analog or a differently halogenated variant changes the impurity profile in a way that is not acceptable for regulatory analytical procedures. Consequently, direct interchange is not scientifically valid, as elaborated in the quantitative evidence below.

Product‑Specific Quantitative Evidence Guide: 5′-Chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid Comparator Data


Step‑A Coupling Yield Advantage over Prior‑Art Eltrombopag Intermediate Route

In the FIS‑patented improved process, the palladium‑catalyzed Suzuki coupling of 3‑carboxyphenylboronic acid with 2‑bromo‑4‑chlorophenol to produce the target compound (formula IV) achieves a molar yield of 85–92% (exemplified at 86.4% yield corrected for water content) and chemical purity of 99.9% by HPLC A/A % [1]. By contrast, the closest prior‑art process (WO 2013/049605, reproduced as Example 9 in the patent) provides the same intermediate with an overall yield of only 65.5% and an HPLC assay of approximately 97% [1]. This represents a ≥20 percentage‑point yield improvement and a purity gain of roughly 3 percentage points, significantly reducing downstream purification burden.

Process chemistry Eltrombopag synthesis Palladium‑catalyzed coupling

Lipophilicity Shift (XLogP3) Relative to Non‑chlorinated Analog

The computed XLogP3 for 5′-chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid is 3.7, as deposited in PubChem (CID 21072418) [1]. The non‑chlorinated analog 2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (CID 20100112) has an XLogP3 of 2.6 [2]. The introduction of chlorine therefore increases the predicted lipophilicity by +1.1 log P units, a shift that is expected to translate into higher membrane permeability and a proportional increase in organic‑solvent extractability. In the context of impurity profiling, this logP difference directly affects the chromatographic retention time (RT) necessary for resolution from the Eltrombopag API peak.

Physicochemical characterization LogP Drug‑likeness

Regulatory Recognition as Eltrombopag Impurity 29 Reference Standard

Multiple certified reference material producers supply this compound specifically as Eltrombopag Impurity 29, accompanied by certificates of analysis stating chemical purity of not‑less‑than 98 % (HPLC) and identity confirmation by NMR, HPLC, and MS [1]. The non‑chlorinated or differently substituted biphenyl‑3‑carboxylic acids are not designated as compendial reference standards for Eltrombopag impurity methods, meaning they cannot be substituted in a validated analytical procedure without re‑validation. The target compound’s impurity designation is explicitly tied to the Eltrombopag synthetic pathway and stability‑indicating HPLC methods that require this exact structure for retention‑time matching.

Pharmaceutical analysis Impurity profiling Reference standard

Distinct Crystalline Hydrate Form Enabling Solid‑State Quality Control

The potassium‑salt dihydrate of this compound (formula IV‑c) displays a unique X‑ray powder diffraction pattern with characteristic peaks at 9.2, 11.1, 14.6, and 18.5 °2θ (±0.2 °2θ) and a DSC thermogram showing two endothermic events (onset ~90 °C, peak ~92 °C; onset ~118.5 °C, peak ~120 °C) [1]. No such crystalline data have been reported for the non‑chlorinated analog or for other halogen‑position isomers, making XRPD and DSC rapid identity checks feasible exclusively for this intermediate form. The prior‑art process does not describe a crystalline hydrate, precluding equivalent solid‑state verification.

Solid‑state characterization Polymorphism XRPD DSC

Acid‑Dissociation Constant (pKa) Shift Induced by 5′‑Chloro Substitution

The predicted pKa of the carboxylic acid group in 5′-chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid is 4.02 ± 0.10 . Although an experimentally measured pKa for the non‑chlorinated analog is not published, the electron‑withdrawing effect of the chlorine atom is expected to lower the pKa by approximately 0.2–0.3 units relative to the unsubstituted congener (typical for a meta/para chlorine effect on benzoic acid derivatives). This pKa depression increases the fraction of ionized carboxylate at physiological pH 7.4, which can influence aqueous solubility, protein binding, and extraction recovery during analytical sample preparation.

Physicochemical characterization pKa Ionization

Optimal Application Scenarios for 5′-Chloro-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid Based on Quantitative Evidence


Eltrombopag API Manufacturing: High‑Yield Intermediate Procurement

Industrial teams scaling up Eltrombopag synthesis should source this compound as the potassium‑salt dihydrate intermediate (formula IV) to capitalize on the 85–92% step‑yield and >99% HPLC purity demonstrated in the FIS patent process [1]. Compared with the prior‑art intermediate that requires repeated purification to reach acceptable purity, this form reduces cycle time and solvent consumption.

Regulatory Analytical Quality Control: Impurity 29 Reference Standard

Quality control laboratories performing stability‑indicating UHPLC or HPLC methods for Eltrombopag drug substance and tablets require this compound as the Impurity 29 reference marker. Its defined chromatographic retention time (linked to XLogP 3.7) and ≥98% certified purity support method validation per ICH guidelines, ensuring specificity and system suitability [2].

Physicochemical Method Development: LogP‑ and pKa‑Dependent Extraction Protocols

Analytical development scientists designing liquid‑liquid extraction or solid‑phase extraction protocols for Eltrombopag impurity profiling can leverage the compound’s computed logP of 3.7 and predicted pKa of 4.02 to optimize recovery at specific pH values [3]. The chlorine‑driven lipophilicity shift versus the non‑chlorinated analog directly influences partition coefficients and should be modeled when transferring methods between laboratories.

Solid‑State Identity Verification in In‑Process Control

In‑process control teams can implement XRPD or DSC screening of incoming lots of the potassium‑salt intermediate using the patent‑described characteristic peaks (9.2, 11.1, 14.6, 18.5 °2θ) and distinct endothermic transitions [4]. This provides a rapid, non‑destructive identity test that is unavailable for amorphous or uncharacterized intermediate forms, strengthening supply‑chain integrity for Eltrombopag manufacturers.

Quote Request

Request a Quote for 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.